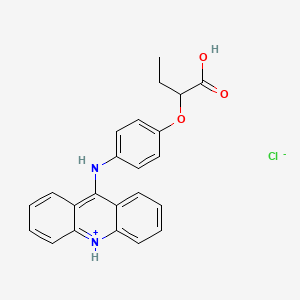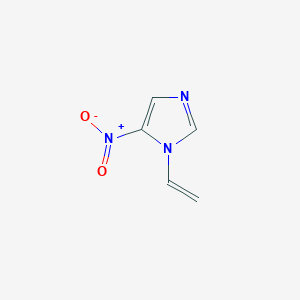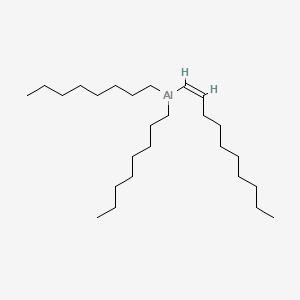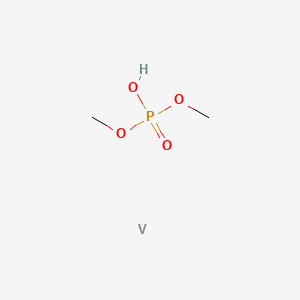
1,2-Ethanediamine, N-(2-aminoethyl)-, trihydrofluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Ammonioethyl)ethane-1,2-diammonium trifluoride is a chemical compound with the molecular formula C4H16F3N3 and a molecular weight of 163.19 g/mol. It is also known by its IUPAC name, N’-(2-aminoethyl)ethane-1,2-diamine;trihydrofluoride. This compound is characterized by the presence of ammonium and fluoride groups, making it a versatile reagent in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ammonioethyl)ethane-1,2-diammonium trifluoride typically involves the reaction of ethylenediamine with hydrofluoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired trifluoride salt. The general reaction can be represented as follows:
[ \text{C}_2\text{H}_4(\text{NH}_2)_2 + 3\text{HF} \rightarrow \text{C}4\text{H}{16}\text{F}_3\text{N}_3 ]
Industrial Production Methods
In industrial settings, the production of N-(2-Ammonioethyl)ethane-1,2-diammonium trifluoride involves large-scale reactions with stringent quality control measures. The process includes the purification of raw materials, precise control of reaction parameters, and the use of advanced equipment to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Ammonioethyl)ethane-1,2-diammonium trifluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield simpler amines.
Substitution: The ammonium groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted amines, fluorinated compounds, and other derivatives depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
N-(2-Ammonioethyl)ethane-1,2-diammonium trifluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-Ammonioethyl)ethane-1,2-diammonium trifluoride involves its interaction with various molecular targets. The compound can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of enzymes, alter protein conformation, and affect cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediamine: A simpler diamine with similar reactivity but lacks the fluoride groups.
N,N-Dimethylethylenediamine: Contains methyl groups instead of ammonium groups, leading to different reactivity.
1,2-Diaminoethane: Another diamine with similar properties but different applications.
Uniqueness
N-(2-Ammonioethyl)ethane-1,2-diammonium trifluoride is unique due to its trifluoride groups, which impart distinct chemical properties and reactivity. This makes it a valuable reagent in various chemical and biological applications.
Propriétés
Numéro CAS |
68444-11-1 |
|---|---|
Formule moléculaire |
C4H16F3N3 |
Poids moléculaire |
163.19 g/mol |
Nom IUPAC |
N'-(2-aminoethyl)ethane-1,2-diamine;trihydrofluoride |
InChI |
InChI=1S/C4H13N3.3FH/c5-1-3-7-4-2-6;;;/h7H,1-6H2;3*1H |
Clé InChI |
HNOFHOVMZQLQHP-UHFFFAOYSA-N |
SMILES canonique |
C(CNCCN)N.F.F.F |
Numéros CAS associés |
111-40-0 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


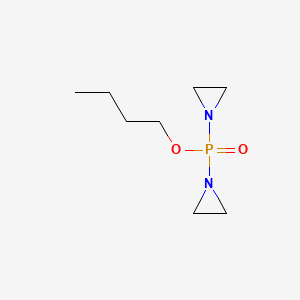

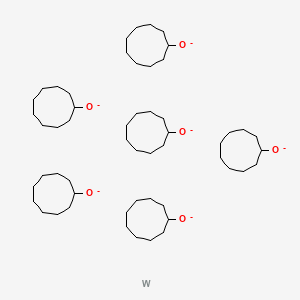
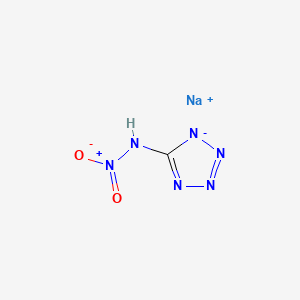
![2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethyl]azanium](/img/structure/B13761687.png)
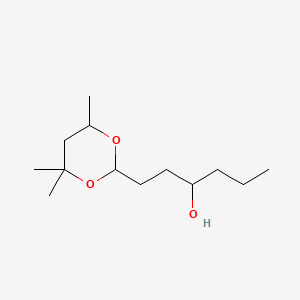
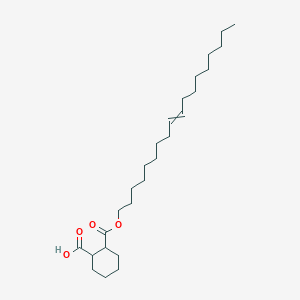
![2-Naphthalenamine, 1-[[4-(phenylazo)phenyl]azo]-N-propyl-](/img/structure/B13761701.png)

